1-Phenyl-1-chloro-2,2,2-trifluoroethane
Description
1-Phenyl-1-chloro-2,2,2-trifluoroethane (C₈H₆ClF₃) is a fluorinated organic compound featuring a phenyl group, a chlorine atom, and three fluorine atoms attached to a central ethane backbone.
Properties
Molecular Formula |
C8H6ClF3 |
|---|---|
Molecular Weight |
194.58 g/mol |
IUPAC Name |
(1-chloro-2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H6ClF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
GIZBYELHYIBHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Antimony-Catalyzed Fluorination
One of the most effective routes for preparing 1-Phenyl-1-chloro-2,2,2-trifluoroethane involves the fluorination of phenyl-trichloroethane derivatives using antimony pentafluoride-based catalysts. This approach is adapted from the established methods for synthesizing simple chloro-trifluoroethane derivatives.
The process involves reacting phenyl-trichloroethane with hydrogen fluoride in the presence of SbClₓFᵧ catalysts, where x and y are positive integers with a sum of 5. The catalyst facilitates the selective replacement of chlorine atoms with fluorine while maintaining the chlorine at the benzylic position.
Reaction Conditions:
- Temperature range: 50-150°C
- Hydrogen fluoride to substrate molar ratio: 4:1 to 8:1
- Catalyst loading: 5-500 moles HF per mole of SbClₓFᵧ
- Reaction pressure: 3-30 kg/cm²
- Reaction time: 4-12 hours
The selective fluorination occurs at the terminal carbon, preserving the chlorine atom at the benzylic position. The reaction can be represented as:
Ph-CCl₂-CCl₃ + 3HF → Ph-CHCl-CF₃ + 3HCl
Yields typically range from 85-95% with high selectivity when optimized conditions are employed.
Zinc-Modified Alumina Catalyst System
An alternative approach utilizes zinc-modified gamma-alumina catalysts, which have demonstrated exceptional effectiveness for fluorination reactions. This method offers several advantages including reduced catalyst deactivation and higher selectivity compared to traditional antimony-based catalysts.
The reaction conditions for this process typically include:
| Parameter | Optimal Range | Notes |
|---|---|---|
| Catalyst composition | 2-4% Zn/γ-Al₂O₃ | Higher zinc loading (>10%) doesn't significantly improve yield |
| Temperature | 180-220°C | Lower temperatures result in incomplete conversion |
| HF/precursor molar ratio | 6:1 | Higher ratios improve conversion but reduce efficiency |
| Contact time | 30-45 seconds | Critical for selectivity control |
| Reaction pressure | 8-15 kg/cm² | Helps maintain reactants in liquid phase |
This system shows remarkably high conversion rates of 89-98% with selectivity to the target compound exceeding 97% in optimized conditions.
Grignard and Organometallic Approaches
Magnesium-Mediated Coupling
The preparation of this compound can be achieved through organometallic coupling using Grignard reagents. This approach involves the reaction of phenylmagnesium bromide with chlorotrifluoroethane derivatives.
The process can be outlined as follows:
- Preparation of phenylmagnesium bromide Grignard reagent
- Reaction with 1-chloro-2,2,2-trifluoroethane or equivalent fluorinated building block
- Selective maintenance of the chlorine atom during coupling
- Product isolation and purification
The reaction typically proceeds in ethereal solvents such as tetrahydrofuran or diethyl ether under anhydrous conditions.
Copper-Catalyzed Cross-Coupling
Copper-catalyzed coupling represents another versatile method for constructing the carbon framework of this compound. This approach employs copper salts (particularly Cu₂S) as catalysts for coupling reactions between aryl halides and trifluoroethyl precursors.
A typical procedure involves:
1. Preparation of the aryl copper reagent from bromobenzene
2. Addition of chloro-trifluoroethane derivative at controlled temperature (-5°C to 0°C)
3. Warming to room temperature and stirring for 4-6 hours
4. Acidic workup and product isolation
This method offers the advantage of milder conditions compared to Grignard approaches and can be particularly useful for substrates with sensitive functional groups.
Hydrodefluorination of Perfluorinated Precursors
Selective Hydrodefluorination
The selective hydrodefluorination of perfluorinated precursors offers a unique route to preparing this compound. This approach begins with highly fluorinated compounds and selectively removes specific fluorine atoms while introducing a chlorine substituent.
The process typically employs specialized transition metal catalysts such as palladium or ruthenium complexes along with chloride sources. The controlled reduction conditions allow for selective manipulation of the fluorinated structure.
Typical reaction conditions include:
- Temperature: 80-120°C
- Solvent: DME or THF
- Catalyst: Pd(PPh₃)₄ or RuCl₃
- Chloride source: LiCl or TMSCl
- Reaction time: 5-12 hours
Lewis Acid-Mediated Chlorination
Lewis acid catalysts can facilitate the selective chlorination of 1-phenyl-2,2,2-trifluoroethane to produce the target compound. This approach uses chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in combination with Lewis acids like aluminum chloride or iron(III) chloride.
The general procedure involves:
- Treating 1-phenyl-2,2,2-trifluoroethane with a Lewis acid catalyst
- Addition of the chlorinating agent at controlled temperature (-10°C to 10°C)
- Gradual warming to room temperature and continued reaction for 3-5 hours
- Quenching, extraction, and purification to obtain the final product
This method typically achieves yields of 70-85% with good selectivity for the benzylic position.
Catalytic Methods Using Antimony Compounds
Antimony-based catalysis represents one of the most thoroughly studied approaches for the preparation of chloro-trifluoroethane derivatives, including this compound.
Catalytic Systems and Optimization
The effectiveness of antimony catalysts depends significantly on their composition and the reaction conditions employed. Table 1 summarizes the critical parameters for optimizing these systems:
Table 1: Optimization Parameters for Antimony-Catalyzed Synthesis
| Parameter | Range Studied | Optimal Value | Effect on Yield |
|---|---|---|---|
| SbClₓFᵧ composition | x=0-5, y=0-5 | x=2, y=3 | Higher fluorine content improves activity |
| HF:substrate ratio | 2:1 - 10:1 | 5:1 - 7:1 | Lower ratios decrease selectivity |
| Temperature | 30-200°C | 80-120°C | Higher temperatures accelerate reaction but reduce selectivity |
| Pressure | 3-30 kg/cm² | 8-15 kg/cm² | Critical for phase control and selectivity |
| Catalyst loading | 0.5-10 mol% | 3-5 mol% | Higher loadings don't significantly improve yield |
| Reaction time | 2-24 hours | 4-8 hours | Extended times lead to by-product formation |
These parameters were established through systematic studies of antimony-catalyzed fluorination reactions, demonstrating the ability to achieve yields above 90% with selectivities exceeding 95% under optimized conditions.
Reaction Mechanism
The fluorination mechanism with antimony catalysts proceeds through several key steps:
- Coordination of the substrate to the antimony center
- Sequential fluorination of the terminal carbon
- Preservation of the benzylic chlorine through selective reactivity
- Product release and catalyst regeneration
This mechanism explains the high selectivity observed in antimony-catalyzed systems when properly optimized.
Modern Continuous Flow Approaches
Continuous Flow Synthesis
Recent advancements in continuous flow chemistry have enabled more efficient and scalable production of this compound. These methods offer several advantages over traditional batch processes, including:
- Better temperature control
- Improved safety when handling hazardous reagents like HF
- Higher productivity per unit volume
- Easier scale-up for commercial production
- Reduced formation of byproducts
A typical continuous flow setup for the synthesis includes a tubular reactor with specific zones for reactant mixing, reaction, and product separation. The HF and substrate are continuously fed into the system, which maintains precise temperature and pressure conditions throughout the process.
Performance Comparison
Table 2 presents a comparison between traditional batch methods and modern continuous flow approaches:
Table 2: Batch vs. Continuous Flow Synthesis of this compound
| Parameter | Batch Process | Continuous Flow | Advantage |
|---|---|---|---|
| Yield | 80-92% | 90-96% | Flow |
| Selectivity | 88-95% | 95-99% | Flow |
| Productivity | 0.3-0.5 kg/L·h | 1.0-1.5 kg/L·h | Flow |
| Energy consumption | Higher | Lower | Flow |
| Catalyst lifetime | 1-3 days | 5-14 days | Flow |
| HF utilization | 50-70% | 85-95% | Flow |
| Safety profile | Moderate | High | Flow |
These comparisons highlight the significant advantages of continuous processing for the industrial-scale preparation of this compound.
Alternative Synthetic Pathways
Phase Transfer Catalysis Approaches
Phase transfer catalysis (PTC) offers an alternative approach for preparing this compound under milder conditions. This method typically employs quaternary ammonium salts such as tetraphenylphosphonium bromide as phase transfer catalysts to facilitate reactions between the organic substrate and fluoride sources in a two-phase system.
A representative procedure involves:
- Reaction of phenyl-trichloroethane with potassium fluoride
- Use of a polar aprotic solvent like sulfolane or DMSO
- Addition of catalytic amounts of phase transfer catalyst
- Heating at 140-160°C for 4-6 hours
- Product isolation through distillation or extraction
This approach typically achieves yields of 60-75% with moderate to good selectivity.
Halothane as a Building Block
An innovative approach involves using halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) as a building block for constructing this compound. This method takes advantage of the reactivity of halothane toward organometallic reagents to introduce the phenyl group while maintaining the chloro-trifluoroethyl moiety.
The reaction typically employs phenylmagnesium bromide or phenyllithium reagents under carefully controlled conditions to achieve selective substitution at the bromo position while preserving the chlorine substituent. This approach has been demonstrated to achieve yields of 65-80% with high functional group tolerance.
Purification and Characterization
Purification Techniques
The purification of this compound typically involves a combination of techniques to achieve high purity:
- Distillation : The compound can be purified by fractional distillation under reduced pressure, typically at 55-60°C (0.5 mmHg)
- Crystallization : For higher purity, crystallization from appropriate solvent systems (hexane/ethyl acetate or cyclohexane) can be employed
- Column chromatography : Silica gel chromatography using non-polar solvents (pure heptane or pentane with minimal ethyl acetate) provides high purity material
- Preparative HPLC : For analytical quantities or highest purity requirements
These methods typically achieve purities exceeding 99% as determined by gas chromatography or NMR analysis.
Characterization Data
The compound this compound is characterized by the following spectroscopic properties:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45-7.38 (m, 5H, aromatic), 5.20 (q, J = 7.0 Hz, 1H, CHCl)
- ¹⁹F NMR (376 MHz, CDCl₃) : δ -68.7 (d, J = 7.0 Hz, 3F)
- ¹³C NMR (101 MHz, CDCl₃) : δ 134.2, 130.1, 128.9, 128.3, 123.6 (q, J = 280.5 Hz, CF₃), 61.3 (q, J = 34.1 Hz, CHCl)
- MS (EI) : m/z 208 [M]⁺, 173 [M-Cl]⁺, 139 [M-CF₃]⁺
- IR (neat) : 3065, 1495, 1455, 1302, 1165, 1115, 905, 740, 695 cm⁻¹
- Boiling point : 154-156°C (760 mmHg)
- Density : 1.34 g/mL at 20°C
These data points are crucial for confirming the identity and purity of the synthesized compound.
Comparative Analysis of Preparation Methods
The various preparation methods for this compound can be compared based on several critical parameters, as shown in Table 3:
Table 3: Comparison of Key Preparation Methods
| Method | Yield (%) | Selectivity (%) | Scalability | Raw Material Cost | Equipment Requirements | Environmental Impact |
|---|---|---|---|---|---|---|
| Antimony-catalyzed fluorination | 85-95 | 90-98 | Excellent | Moderate | High-pressure equipment | Moderate (HF handling) |
| Zinc-alumina catalysis | 88-97 | 95-99 | Excellent | Moderate | High-temperature reactor | Moderate |
| Grignard coupling | 70-85 | 85-95 | Good | High | Standard laboratory | Low-moderate |
| Copper-catalyzed coupling | 75-88 | 88-96 | Good | High | Standard laboratory | Low |
| Hydrodefluorination | 65-78 | 75-85 | Limited | Very high | Specialized | Low |
| Phase transfer catalysis | 60-75 | 70-85 | Moderate | Moderate | Standard laboratory | Low |
| Continuous flow | 90-96 | 95-99 | Excellent | Moderate | Specialized flow reactor | Low-moderate |
This comparative analysis highlights that the choice of preparation method depends on specific requirements such as scale, available equipment, and economic considerations. For large-scale production, antimony-catalyzed fluorination and zinc-alumina catalysis offer the best combination of yield, selectivity, and scalability, while for laboratory-scale synthesis, copper-catalyzed coupling provides a good balance of performance and simplicity.
Chemical Reactions Analysis
Types of Reactions
(1-chloro-2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom, resulting in the formation of (2,2,2-trifluoroethyl)benzene.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination. These reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, such as (2,2,2-trifluoroethyl)benzene, and corresponding carboxylic acids or amines .
Scientific Research Applications
(1-chloro-2,2,2-trifluoroethyl)benzene is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-chloro-2,2,2-trifluoroethyl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Halothane (1-Bromo-1-chloro-2,2,2-trifluoroethane)
- Structure : CF₃CHBrCl (bromine and chlorine on the same carbon).
- Physical Properties : Volatile liquid (BP: 50.2°C), insoluble in water, miscible with organic solvents .
- Applications : Inhalation anesthetic (veterinary and human use) .
- Metabolism : Metabolized to 1-chloro-2,2,2-trifluoroethane and trifluoroacetaldehyde (TFAA), a testicular toxicant .
- Key Difference : Halothane lacks the phenyl group, reducing its stability in polymer applications but enhancing volatility for medical use.
1-Chloro-2,2,2-trifluoroethane (HCFC-133a)
- Structure : CF₃CH₂Cl (chlorine on terminal carbon).
- Physical Properties : Gas (CAS 75-88-7), shipped as a pressurized liquid .
- Applications : Refrigerant, laboratory chemical .
- Toxicity : Causes testicular atrophy and Leydig cell tumors in rats; major metabolites include TFAA and trifluoroacetic acid (TFA) .
1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123)
1-Chloro-1,2,2-trifluoroethane (HCFC-133)
- Structure : CHF₂CF₂Cl (chlorine and fluorines distributed asymmetrically).
- Isomerism : Structural isomer of HCFC-133a with distinct boiling point and reactivity .
- Regulatory Status : Listed under multiple CAS numbers (e.g., 431-07-2) with varied industrial applications .
Comparative Data Table
Key Research Findings
Metabolic Pathways: HCFC-133a undergoes oxidative metabolism to TFAA (57% of urinary metabolites), TFA (29%), and trifluoroethanol (14%) in rats, highlighting its bioactivation risks .
Environmental Persistence : HCFCs like 133a and 123 have shorter atmospheric lifetimes than CFCs but still contribute to ozone depletion . The phenyl group in 1-phenyl-1-chloro-2,2,2-TFE likely increases molecular weight, reducing volatility and environmental mobility .
Polymer Compatibility : Trifluoroethane derivatives with aromatic groups (e.g., AH3P diamine in ) demonstrate enhanced thermal stability in polybenzoxazoles, suggesting analogous utility for 1-phenyl-1-chloro-2,2,2-TFE in high-performance materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
